molecular formula C11H16Cl2N2O B2523224 2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride CAS No. 2197062-77-2

2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride

Cat. No.: B2523224
CAS No.: 2197062-77-2
M. Wt: 263.16
InChI Key: NFTKEPVCBNVPJH-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-b]pyridine}dihydrochloride is a heterocyclic compound known for its unique structural properties. This compound is characterized by a spiro linkage between an oxane ring and a pyrrolo[2,3-b]pyridine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-b]pyridine}dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxane derivatives with pyrrolo[2,3-b]pyridine intermediates in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-b]pyridine}dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-b]pyridine}dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-b]pyridine}dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine}
  • Spiro{piperidine-4,3’-pyrrolo[2,3-b]pyridine}

Uniqueness

2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-b]pyridine}dihydrochloride is unique due to its specific spiro linkage and the combination of oxane and pyrrolo[2,3-b]pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-oxane];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c1-2-9-10(12-5-1)13-8-11(9)3-6-14-7-4-11;;/h1-2,5H,3-4,6-8H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTKEPVCBNVPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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